3,6-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloronicotinic acid and aniline derivatives.
Introduction of Chlorine Atoms: Chlorination of the pyridine ring at positions 3 and 6 can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Diazotization and Coupling: The phenyl group with a diazenyl substituent can be introduced through a diazotization reaction followed by coupling with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with altered diazenyl groups.
Substitution: Substituted pyridine derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
3,6-dichloro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique chemical structure.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-2-carboxamide
- 3,6-dichloro-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide
- 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine
Uniqueness
3,6-dichloro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the diazenyl group
Properties
CAS No. |
933001-02-6 |
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Molecular Formula |
C18H12Cl2N4O |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-phenyldiazenylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N4O/c19-15-10-11-16(20)22-17(15)18(25)21-12-6-8-14(9-7-12)24-23-13-4-2-1-3-5-13/h1-11H,(H,21,25) |
InChI Key |
BNXVXSSCARLFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Origin of Product |
United States |
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